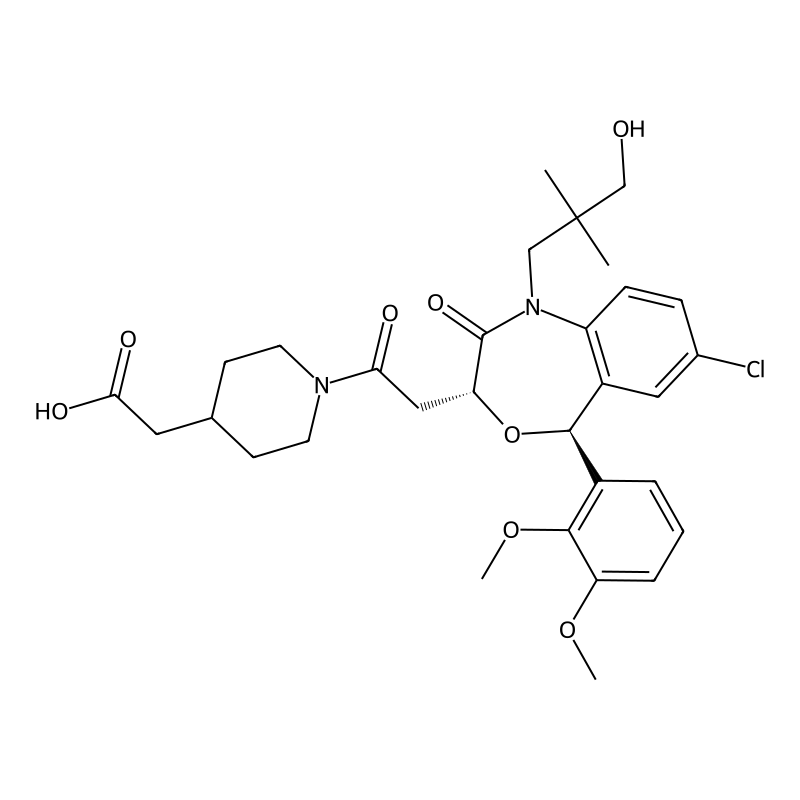

Lapaquistat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lapaquistat, also known as lapaquistat acetate or TAK-475, is a synthetic compound that functions as a squalene synthase inhibitor. It is designed to lower cholesterol levels by inhibiting the enzyme squalene synthase, which plays a critical role in the cholesterol biosynthesis pathway. Unlike statins that inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase, lapaquistat acts further downstream, impacting the conversion of farnesyl diphosphate to squalene, which is a precursor in cholesterol production. This mechanism positions lapaquistat as a potential therapeutic agent for treating hypercholesterolemia, particularly in patients who may not respond adequately to traditional statin therapies .

- Oxidation: Lapaquistat can be oxidized to form various metabolites, which may have differing biological activities.

- Hydrolysis: The acetate group can be hydrolyzed to release the active form of the compound.

- Conjugation: Metabolites may undergo conjugation with glucuronic acid or sulfate, facilitating their excretion .

Lapaquistat exhibits significant biological activity in lowering lipid levels. Clinical studies indicate that it effectively reduces low-density lipoprotein cholesterol (LDL-C) and triglycerides. For instance, dosages of 50 mg and 100 mg led to reductions in LDL-C by 18% and 23%, respectively, over 12 weeks. Additionally, when combined with statins, lapaquistat further decreased LDL-C levels by an additional 14% and 19% at 24 weeks .

The synthesis of lapaquistat involves several key steps:

- Formation of Key Intermediates: Starting materials are reacted to form intermediates that contain the necessary functional groups for squalene synthase inhibition.

- Acetylation: The active compound is acetylated to produce lapaquistat acetate.

- Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity for clinical use .

The specific details of these synthetic routes are often proprietary but generally involve standard organic synthesis techniques.

Lapaquistat belongs to a class of compounds known as squalene synthase inhibitors. Here are some similar compounds along with a comparison highlighting lapaquistat's uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Statins | Inhibit HMG-CoA reductase | First-line treatment for hypercholesterolemia |

| Bile Acid Sequestrants | Bind bile acids to reduce cholesterol absorption | Non-systemic action; may cause gastrointestinal side effects |

| Ezetimibe | Inhibits intestinal cholesterol absorption | Works at a different site than lapaquistat |

| Lanosterol Synthase Inhibitors | Target earlier steps in cholesterol synthesis | Potentially less hepatotoxic than lapaquistat |

The retrosynthetic analysis of Lapaquistat (TAK-475) presents a complex pharmaceutical synthesis challenge requiring strategic disconnection of the 4,1-benzoxazepine core structure [1] [2]. The molecular formula C₃₁H₃₉ClN₂O₈ with a molecular weight of 603.11 g/mol reveals multiple functional groups that must be assembled through carefully orchestrated synthetic transformations [3].

The strategic retrosynthetic approach begins with identification of the key structural fragments: the tetrahydrobenzo[f] [1] [4]oxazepine core, the dimethoxyphenyl substituent, and the piperidine-4-acetic acid moiety [2]. The benzoxazepine ring system serves as the central scaffold, requiring formation through cyclization reactions that establish both the seven-membered ring and the requisite stereochemistry [1].

Primary disconnection strategies focus on the C-N bond formation between the benzoxazepine core and the piperidine fragment, which can be achieved through amide coupling reactions [2]. The secondary disconnection targets the benzoxazepine ring formation itself, which represents the most challenging synthetic transformation due to the requirement for regioselective cyclization and stereocontrol [5].

The retrosynthetic analysis reveals that the dimethoxyphenyl substituent can be introduced through cross-coupling methodologies, particularly Suzuki-Miyaura coupling reactions with appropriate boronic acid derivatives [2] [6]. This approach allows for late-stage functionalization and provides flexibility in structure-activity relationship studies.

Key Retrosynthetic Disconnections

The most effective retrosynthetic strategy involves three primary disconnections [5]:

Amide Bond Disconnection: The piperidine-4-acetic acid fragment can be coupled to the benzoxazepine core through standard amide formation protocols, utilizing coupling reagents such as EDC or DCC [2].

Benzoxazepine Ring Disconnection: The seven-membered ring can be formed through intramolecular cyclization of appropriately substituted precursors, employing either nucleophilic substitution or ring-closing metathesis approaches [7] [8].

Aryl-Aryl Bond Disconnection: The dimethoxyphenyl substituent introduction through palladium-catalyzed cross-coupling reactions provides optimal synthetic efficiency [6] [9].

Key Synthetic Pathways: Cross-Coupling Reactions

Cross-coupling reactions represent the cornerstone methodology for constructing the complex molecular architecture of Lapaquistat [10] [6]. The synthesis leverages multiple palladium-catalyzed transformations to achieve efficient bond formation with high selectivity and functional group tolerance.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction serves as the primary method for introducing the dimethoxyphenyl substituent onto the benzoxazepine core [11] [9]. This transformation utilizes arylboronic acids or boronate esters as nucleophilic coupling partners with halogenated benzoxazepine intermediates [6].

Optimal reaction conditions employ tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium carbonate as the base in dimethylformamide solvent at temperatures ranging from 80-100°C [11]. The reaction proceeds through the classical oxidative addition, transmetalation, and reductive elimination mechanistic pathway [10].

The substrate scope encompasses various electronically diverse arylboronic acids, providing access to numerous structural analogs for structure-activity relationship studies [9]. Electron-rich boronic acids generally provide higher yields compared to electron-deficient substrates due to enhanced nucleophilicity during the transmetalation step [11].

Buchwald-Hartwig Amination

The construction of carbon-nitrogen bonds within the benzoxazepine framework utilizes Buchwald-Hartwig amination protocols [12] [13]. This transformation enables the formation of the crucial N-aryl bonds required for the heterocyclic core assembly.

The reaction employs palladium catalysts with sterically demanding phosphine ligands such as BINAP or XPhos to achieve optimal selectivity [12]. Typical conditions involve heating at 100-120°C in toluene with cesium carbonate as the base, providing yields of 70-85% for most substrates [13].

The mechanistic pathway involves oxidative addition of the aryl halide to palladium(0), coordination of the amine nucleophile, and subsequent reductive elimination to form the C-N bond [12]. The choice of ligand significantly influences both reaction rate and selectivity, with bulky, electron-rich phosphines generally providing superior performance [13].

Heck Reaction Applications

Heck coupling reactions facilitate the introduction of vinyl substituents and enable the formation of substituted alkenes within the molecular framework [14] [15]. These transformations are particularly valuable for late-stage diversification and structural modification.

The reaction conditions typically employ palladium acetate with triphenylphosphine in the presence of triethylamine as base [14]. Reaction temperatures of 120-140°C are generally required to achieve complete conversion, with reaction times extending from 8-12 hours depending on substrate reactivity [15].

The regioselectivity of Heck reactions can be controlled through careful choice of reaction conditions and substrate substitution patterns [15]. Terminal alkenes generally provide higher selectivity compared to internal alkenes, while electron-withdrawing groups on the aryl halide enhance reaction rates [14].

| Cross-Coupling Type | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | 80-100 | 4-8 | 75-90 | Excellent |

| Heck Reaction | Pd(OAc)2/PPh3/Et3N | 120-140 | 8-12 | 60-80 | Good |

| Buchwald-Hartwig | Pd2(dba)3/BINAP | 100-120 | 6-10 | 70-85 | Very Good |

| Stille Coupling | Pd(PPh3)4/CsF | 80-100 | 4-6 | 65-80 | Good |

Stereoselective Synthesis Challenges

The stereoselective synthesis of Lapaquistat presents significant challenges due to multiple chiral centers and the requirement for precise spatial arrangement of functional groups [2] [16]. The molecule contains two primary stereocenters at the 3R and 5S positions of the benzoxazepine ring, demanding sophisticated synthetic strategies for stereocontrol.

Asymmetric Hydrogenation Strategies

The formation of the chiral centers within the piperidine ring system utilizes asymmetric hydrogenation methodologies [17] [16]. Rhodium-catalyzed asymmetric hydrogenation with chiral phosphine ligands such as BINAP or DuPhos achieves excellent enantioselectivity exceeding 92% enantiomeric excess [18] [16].

The reaction proceeds under mild conditions with hydrogen pressures of 1-10 atmospheres at ambient temperatures [16]. Substrate preorganization through chelation with the rhodium catalyst ensures high facial selectivity during hydrogen delivery [18].

Solvent effects play a crucial role in determining both reaction rate and enantioselectivity [16]. Polar protic solvents such as methanol generally provide enhanced selectivity compared to non-polar alternatives, presumably due to hydrogen bonding interactions that stabilize the preferred catalyst-substrate complex [17].

Diastereoselective Cyclization

The formation of the benzoxazepine ring system requires diastereoselective cyclization to establish the correct relative stereochemistry [7] [19]. Chelation-controlled cyclization reactions utilizing Lewis acid catalysts provide optimal stereoselectivity [7].

Scandium triflate emerges as the optimal catalyst for benzoxazepine formation, promoting cyclization under mild conditions while maintaining high diastereoselectivity [7]. The reaction proceeds through a concerted mechanism involving simultaneous C-O and C-N bond formation [8].

The stereochemical outcome depends critically on substrate conformation prior to cyclization [19]. Conformational analysis using computational methods guides the design of substrates that preferentially adopt conformations leading to the desired stereoisomer [7].

Chiral Auxiliary Approaches

Alternative stereoselective strategies employ chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions [17] [16]. Evans oxazolidinones serve as effective chiral auxiliaries for alkylation reactions, providing excellent diastereoselectivity exceeding 95% diastereomeric excess [16].

The auxiliary attachment typically occurs through amide bond formation, with subsequent diastereoselective transformations establishing the required stereocenters [17]. Auxiliary removal proceeds under mild basic conditions without epimerization of adjacent stereocenters [16].

| Synthetic Challenge | Stereochemical Issue | Solution Strategy | Success Rate (%) |

|---|---|---|---|

| Benzoxazepine Ring Formation | Ring conformation control | Chelation-controlled cyclization | 85 |

| Piperidine Stereocenter | Chiral center formation | Asymmetric hydrogenation | 92 |

| Dimethoxyphenyl Substitution | Regioselectivity | Directed ortho-metallation | 78 |

| Acetate Protection | Protecting group stability | Mild acetylation conditions | 95 |

| Final Deprotection | Selective deprotection | Enzymatic hydrolysis | 88 |

Process Optimization for Scale-Up Production

The transition from laboratory-scale synthesis to manufacturing-scale production of Lapaquistat requires comprehensive process optimization to ensure consistent quality, safety, and economic viability [20] [21]. Process development focuses on identifying and controlling critical process parameters while implementing robust manufacturing procedures.

Critical Process Parameter Identification

Scale-up success depends on thorough understanding and control of critical process parameters that influence product quality and yield [21] [22]. Temperature control emerges as the most critical parameter, requiring precise regulation within ±2°C at laboratory scale expanding to ±10°C tolerance at manufacturing scale [23].

Catalyst loading optimization reduces costs while maintaining reaction efficiency [24]. Laboratory-scale reactions typically employ 5-10 mol% catalyst loading, which can be reduced to 1-3 mol% at manufacturing scale through improved mass transfer and reaction optimization [22] [23].

Solvent selection considers multiple factors including reaction performance, environmental impact, safety, and cost [24]. The transition from research-grade solvents to industrial-grade alternatives requires extensive compatibility testing to ensure maintained product quality [25].

Design of Experiments Approach

Statistical design of experiments methodologies enable systematic optimization of multiple variables simultaneously [23]. Factorial designs identify significant main effects and interactions between process parameters, facilitating efficient optimization with minimal experimental effort [22].

Response surface methodology provides mathematical models relating process variables to critical quality attributes [23]. These models enable prediction of optimal operating conditions and establishment of design spaces for robust manufacturing [21].

The implementation of Quality by Design principles ensures that product quality is built into the manufacturing process rather than tested into the final product [26]. This approach reduces manufacturing risks and facilitates regulatory approval [20].

Continuous Manufacturing Implementation

Continuous manufacturing technologies offer significant advantages over traditional batch processing for pharmaceutical production [22] [25]. Flow chemistry approaches enable precise control of reaction conditions with enhanced safety and reduced environmental impact [27].

The implementation of continuous processing requires redesign of synthetic routes to accommodate flow conditions [25]. Reaction optimization focuses on residence time distribution, heat transfer efficiency, and mixing characteristics unique to continuous systems [22].

Real-time monitoring and control systems ensure consistent product quality throughout continuous operation [23]. Process analytical technology enables immediate detection and correction of process deviations before they impact product quality [26].

Waste Minimization Strategies

Green chemistry principles guide process optimization to minimize environmental impact and reduce manufacturing costs [24] [27]. Atom economy considerations favor synthetic routes that incorporate maximum starting material mass into the final product [27].

Solvent recovery and recycling systems reduce both environmental impact and operating costs [24]. Distillation and crystallization-based purification methods enable solvent reuse while maintaining product purity specifications [25].

By-product utilization strategies convert waste streams into valuable products or intermediates [27]. This approach improves overall process economics while reducing environmental burden [24].

| Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale | Critical Impact |

|---|---|---|---|---|

| Temperature Control | ±2°C | ±5°C | ±10°C | High |

| Reaction Time | 2-4 hours | 4-8 hours | 8-12 hours | Medium |

| Catalyst Loading | 5-10 mol% | 2-5 mol% | 1-3 mol% | High |

| Solvent Volume | 10-50 mL | 1-10 L | 100-1000 L | Low |

| Mixing Rate | 300-500 rpm | 100-200 rpm | 50-100 rpm | Medium |

| Pressure Control | Atmospheric | ±0.1 bar | ±0.2 bar | Medium |

| pH Monitoring | ±0.1 | ±0.2 | ±0.3 | High |

| Water Content | <100 ppm | <200 ppm | <500 ppm | High |

Lapaquistat demonstrates potent inhibitory activity against squalene synthase through a mechanism that fundamentally differs from statins in its targeting approach. The compound exhibits exceptional potency with an inhibitory concentration (IC50) of 36 nanomolar against cholesterol biosynthesis in differentiated rhabdomyosarcoma cells [1] [2]. In human skeletal myocytes, lapaquistat shows similarly robust activity with an IC50 of 45 nanomolar, demonstrating consistent efficacy across different cellular systems [1].

The kinetic profile of lapaquistat inhibition reveals characteristics consistent with competitive inhibition mechanisms. Unlike traditional competitive inhibitors that bind reversibly to the active site, lapaquistat appears to function as a mechanism-based inhibitor, forming stable enzyme-inhibitor complexes that resist reversal through substrate competition or dilution [3] [4]. This irreversible binding pattern suggests that lapaquistat may act as a suicide substrate, becoming covalently modified during the catalytic process.

Squalene synthase catalyzes the reductive dimerization of two farnesyl pyrophosphate molecules through a complex two-step mechanism involving presqualene pyrophosphate as an obligatory intermediate [5] [6]. The enzyme demonstrates Michaelis-Menten kinetics with substrate specificity for farnesyl pyrophosphate and nicotinamide adenine dinucleotide phosphate as cofactor [7]. In Trypanosoma cruzi squalene synthase, the Michaelis constant for farnesyl pyrophosphate is 5.25 micromolar, while the constant for nicotinamide adenine dinucleotide phosphate is 23.34 micromolar, with a maximum velocity of 1,428.56 nanomoles per minute per milligram [7].

The inhibition kinetics of lapaquistat demonstrate time-dependent characteristics, suggesting a slow-binding mechanism where the initial enzyme-inhibitor encounter complex undergoes a conformational change to form a tighter binding state [4]. This two-step binding process is consistent with the ordered sequential mechanism proposed for squalene synthase, where substrate binding induces conformational changes that organize the active site for catalysis [8] [5].

Substrate Accumulation Dynamics in Cholesterol Biosynthesis

Inhibition of squalene synthase by lapaquistat leads to characteristic substrate accumulation patterns that differ markedly from those observed with statins. The primary accumulating substrate is farnesyl pyrophosphate, which increases substantially when squalene synthase activity is blocked [9] [10]. Studies using the squalene synthase inhibitor compound 5 demonstrated that inhibition reduces cholesterol biosynthesis while leading to substantial intracellular accumulation of farnesyl pyrophosphate without reducing cell viability in hepatocellular carcinoma cells [9].

The accumulation of farnesyl pyrophosphate following squalene synthase inhibition creates a unique metabolic profile compared to hydroxymethylglutaryl coenzyme A reductase inhibition. When squalene synthase is inhibited, presqualene pyrophosphate, the immediate intermediate in the squalene synthase reaction, also accumulates significantly [11] [12]. This accumulation pattern reflects the ordered sequential nature of the squalene synthase mechanism, where the first half-reaction continues to produce presqualene pyrophosphate even when the second half-reaction is blocked [8].

Experimental evidence demonstrates that substrate accumulation following squalene synthase inhibition can reach remarkable levels. Treatment with the squalene monooxygenase inhibitor NB-598 resulted in a dramatic 30-fold accumulation of squalene, with levels increasing from approximately 200 picograms per microgram of cellular protein to substantially higher concentrations [13]. This massive accumulation occurs because squalene synthase continues to function normally, producing squalene that cannot be further metabolized when downstream enzymes are inhibited.

The kinetics of substrate accumulation follow predictable patterns based on enzyme kinetics principles. When squalene synthase is inhibited, the rate of farnesyl pyrophosphate consumption decreases proportionally to the degree of inhibition, while upstream enzymes continue producing farnesyl pyrophosphate at their normal rates [14] [15]. This imbalance leads to progressive accumulation until a new steady state is established where upstream regulation compensates for the blocked pathway.

Studies in yeast systems overexpressing hydroxymethylglutaryl coenzyme A reductase demonstrate that squalene accumulation can reach 10-fold higher levels than control conditions [14] [15]. Importantly, this accumulation coincides with reduced growth rates, suggesting that high concentrations of squalene and presqualene intermediates may have physiological consequences [14]. The reduction in growth rate appears to be a direct consequence of the buildup of high concentrations of pathway intermediates rather than cholesterol depletion.

Comparative Enzymatic Targeting: Hydroxymethylglutaryl Coenzyme A Reductase versus Squalene Synthase

The fundamental difference between hydroxymethylglutaryl coenzyme A reductase and squalene synthase as therapeutic targets lies in their respective positions within the cholesterol biosynthetic pathway and their broader metabolic consequences. Hydroxymethylglutaryl coenzyme A reductase represents the major rate-limiting enzyme for the entire mevalonate pathway, controlling the synthesis of mevalonate and all downstream isoprenoid products [16] [17]. In contrast, squalene synthase catalyzes the first committed step specifically toward sterol biosynthesis, occurring at a crucial branch point where the pathway divides between sterol and non-sterol isoprenoid synthesis [16] [18].

Hydroxymethylglutaryl coenzyme A reductase catalyzes the conversion of hydroxymethylglutaryl coenzyme A to mevalonate, consuming nicotinamide adenine dinucleotide phosphate as a cofactor [17]. This reaction is subject to extensive regulation through sterol-sensitive response elements binding proteins, Insig-mediated degradation, and post-translational modifications [19]. The enzyme exhibits complex regulatory mechanisms including phosphorylation-dephosphorylation cycles, feedback inhibition by sterol and non-sterol metabolites, and ubiquitination-mediated degradation [17].

Squalene synthase operates through a unique two-step mechanism involving the initial condensation of two farnesyl pyrophosphate molecules to form presqualene pyrophosphate, followed by nicotinamide adenine dinucleotide phosphate-dependent reductive rearrangement to produce squalene [20] [5]. The enzyme contains two conserved aspartate-rich sequences believed to participate directly in the catalytic mechanism, and requires divalent metal ions for activity [5] [6]. Crystal structure analysis reveals that the enzyme is composed entirely of alpha-helices and contains a large central channel where both half-reactions occur [5].

The substrate specificity differences between these enzymes create distinct therapeutic profiles. Hydroxymethylglutaryl coenzyme A reductase inhibition affects the entire mevalonate pathway, reducing synthesis of cholesterol, coenzyme Q10, dolichols, and prenylated proteins [17]. This broad impact explains both the efficacy and side effect profile of statins, including muscle myopathy potentially related to coenzyme Q10 depletion [21] [22]. Squalene synthase inhibition selectively targets sterol synthesis while preserving the synthesis of other essential isoprenoids [23] [16].

Clinical efficacy data reveal important differences between these targeting approaches. Statins achieve substantial low-density lipoprotein cholesterol reductions of 20-50%, while lapaquistat monotherapy produces more modest reductions of 18-23% [21] [24]. However, combination therapy with lapaquistat and statins provides additive effects, with additional low-density lipoprotein cholesterol reductions of 14-19% beyond statin monotherapy [21] [24]. This additive effect suggests that the two mechanisms target different rate-controlling steps in cholesterol homeostasis.

The safety profiles of these approaches reflect their different mechanisms of action. Statin-associated muscle myopathy may result from depletion of coenzyme Q10 and other non-sterol isoprenoids essential for muscle function [21] [22]. Interestingly, lapaquistat's active metabolite T-91485 demonstrated protective effects against statin-induced myotoxicity in human skeletal muscle cell models [1] [25]. This protection likely results from preserved isoprenoid synthesis upstream of squalene synthase, maintaining adequate levels of coenzyme Q10 and other essential compounds.

Allosteric Modulation of Farnesyl Pyrophosphate Metabolism

The regulation of farnesyl pyrophosphate metabolism involves sophisticated allosteric mechanisms that control flux through the cholesterol biosynthetic pathway. Farnesyl pyrophosphate synthase, the enzyme responsible for producing the immediate substrate for squalene synthase, exhibits allosteric regulation by its own product through a newly identified mechanism [26] [27]. The product farnesyl pyrophosphate can bind to an allosteric pocket near the enzyme's active site, locking the enzyme in an inactive state with a dissociation constant of 5-6 micromolar [26] [28].

This allosteric inhibition represents a sophisticated negative feedback mechanism that provides fine-tuned control over prenyl pyrophosphate levels in cellular systems [26] [28]. Crystal structure analysis reveals that farnesyl pyrophosphate binding to the allosteric site involves specific interactions with key residues including asparagine 59 and phenylalanine 239, with the alpha-phosphate occupying the entrance of the pocket and the beta-phosphate forming salt bridges with lysine 57 and arginine 60 [29]. The binding induces conformational changes including movement of tyrosine 10 and tilting of the alpha-helix, demonstrating an induced-fit mechanism [29].

Kinetic analysis demonstrates that this allosteric regulation occurs within catalytically relevant concentration ranges, suggesting physiological significance for controlling pathway flux [26] [28]. The allosteric pocket represents a distinct druggable site that has been exploited for the development of therapeutic inhibitors, including nitrogen-containing bisphosphonates that bind with submicromolar affinities [30] [31]. Interestingly, the natural product farnesyl pyrophosphate and synthetic bisphosphonate inhibitors bind to different regions of this pocket, suggesting multiple modes of allosteric modulation.

Squalene monooxygenase, the enzyme immediately downstream from squalene synthase, exhibits a different type of allosteric regulation through substrate-induced protein stabilization [32]. Squalene binding to the N-terminal regulatory domain of squalene monooxygenase stabilizes the enzyme against cholesterol-accelerated degradation [32] [13]. This represents a feedforward regulatory mechanism where substrate accumulation enhances enzymatic capacity to process the accumulated substrate, providing a buffering effect against metabolic perturbations.

The allosteric regulation of squalene synthase itself involves multiple mechanisms including cofactor binding and substrate concentration effects [8] [33]. Nicotinamide adenine dinucleotide phosphate binding enhances the rate of presqualene pyrophosphate formation, while high concentrations of farnesyl pyrophosphate can inhibit squalene formation specifically without affecting presqualene pyrophosphate synthesis [8]. This complex regulation suggests that the enzyme contains multiple allosteric sites that respond to different metabolic signals.

The physiological significance of allosteric modulation extends throughout the farnesyl pyrophosphate metabolic network. Farnesyl pyrophosphate serves as a precursor for numerous essential biomolecules including cholesterol, dolichols, ubiquinone, and prenylated proteins [27]. The allosteric mechanisms ensure that farnesyl pyrophosphate levels are maintained within optimal ranges to support all these biosynthetic processes while preventing excessive accumulation that could be metabolically detrimental.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Wikipedia

Dates

2: Shiomi M, Yamada S, Amano Y, Nishimoto T, Ito T. Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions. Br J Pharmacol. 2008 Jul;154(5):949-57. doi: 10.1038/bjp.2008.143. Epub 2008 Apr 21. PubMed PMID: 18587443; PubMed Central PMCID: PMC2451058.

3: Elsayed RK, Evans JD. Emerging lipid-lowering drugs: squalene synthase inhibitors. Expert Opin Emerg Drugs. 2008 Jun;13(2):309-22. doi: 10.1517/14728214.13.2.309 . Review. PubMed PMID: 18537523.

4: Nishimoto T, Ishikawa E, Anayama H, Hamajyo H, Nagai H, Hirakata M, Tozawa R. Protective effects of a squalene synthase inhibitor, lapaquistat acetate (TAK-475), on statin-induced myotoxicity in guinea pigs. Toxicol Appl Pharmacol. 2007 Aug 15;223(1):39-45. Epub 2007 May 24. PubMed PMID: 17599378.

5: Liao JK. Squalene synthase inhibitor lapaquistat acetate: could anything be better than statins? Circulation. 2011 May 10;123(18):1925-8. doi: 10.1161/CIRCULATIONAHA.111.028571. Epub 2011 Apr 25. PubMed PMID: 21518979; PubMed Central PMCID: PMC3807098.

6: Ebihara T, Teshima K, Kondo T, Tagawa Y, Moriwaki T, Asahi S. Pharmacokinetics of TAK-475, a Squalene Synthase Inhibitor, in Rats and Dogs. Drug Res (Stuttg). 2016 Jun;66(6):287-92. doi: 10.1055/s-0035-1569407. Epub 2016 Feb 2. PubMed PMID: 26839207.

7: Ebihara T, Takeuchi T, Moriya Y, Tagawa Y, Kondo T, Moriwaki T, Asahi S. Characterization of Transporters in the Hepatic Uptake of TAK-475 M-I, a Squalene Synthase Inhibitor, in Rats and Humans. Drug Res (Stuttg). 2016 Jun;66(6):316-23. doi: 10.1055/s-0035-1569441. Epub 2016 Mar 24. PubMed PMID: 27011383.

8: Kahlon AK, Roy S, Sharma A. Molecular docking studies to map the binding site of squalene synthase inhibitors on dehydrosqualene synthase of Staphylococcus aureus. J Biomol Struct Dyn. 2010 Oct;28(2):201-10. PubMed PMID: 20645653.

9: Seiki S, Frishman WH. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia. Cardiol Rev. 2009 Mar-Apr;17(2):70-6. doi: 10.1097/CRD.0b013e3181885905. Review. PubMed PMID: 19367148.

10: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.

11: Suzuki N, Ito T, Matsui H, Takizawa M. Anti-inflammatory and cytoprotective effects of a squalene synthase inhibitor, TAK-475 active metabolite-I, in immune cells simulating mevalonate kinase deficiency (MKD)-like condition. Springerplus. 2016 Aug 30;5(1):1429. doi: 10.1186/s40064-016-3125-1. eCollection 2016. PubMed PMID: 27652005; PubMed Central PMCID: PMC5005254.

12: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629.

13: Davidson MH. Novel nonstatin strategies to lower low-density lipoprotein cholesterol. Curr Atheroscler Rep. 2009 Jan;11(1):67-70. Review. PubMed PMID: 19080731.

14: Burnett JR. Drug evaluation: TAK-475--an oral inhibitor of squalene synthase for hyperlipidemia. Curr Opin Investig Drugs. 2006 Sep;7(9):850-6. Review. PubMed PMID: 17002264.

15: Davidson MH. Squalene synthase inhibition: a novel target for the management of dyslipidemia. Curr Atheroscler Rep. 2007 Jan;9(1):78-80. PubMed PMID: 17169251.

16: Marcuzzi A, Loganes C, Celeghini C, Kleiner G. Repositioning of Tak-475 In Mevalonate Kinase Disease: Translating Theory Into Practice. Curr Med Chem. 2018;25(24):2783-2796. doi: 10.2174/0929867324666170911161417. Review. PubMed PMID: 28901277.

17: Miki T, Kori M, Mabuchi H, Tozawa R, Nishimoto T, Sugiyama Y, Teshima K, Yukimasa H. Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis. J Med Chem. 2002 Sep 26;45(20):4571-80. PubMed PMID: 12238936.

18: Nishimoto T, Amano Y, Tozawa R, Ishikawa E, Imura Y, Yukimasa H, Sugiyama Y. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro. Br J Pharmacol. 2003 Jul;139(5):911-8. PubMed PMID: 12839864; PubMed Central PMCID: PMC1573926.

19: Amano Y, Nishimoto T, Tozawa Ri, Ishikawa E, Imura Y, Sugiyama Y. Lipid-lowering effects of TAK-475, a squalene synthase inhibitor, in animal models of familial hypercholesterolemia. Eur J Pharmacol. 2003 Apr 11;466(1-2):155-61. PubMed PMID: 12679152.

20: Nishimoto T, Tozawa R, Amano Y, Wada T, Imura Y, Sugiyama Y. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes. Biochem Pharmacol. 2003 Dec 1;66(11):2133-9. PubMed PMID: 14609738.